4-Hydrazinyl-3-nitrobenzene-1-sulfonamide
Overview
Description
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol . This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamide functional groups attached to a benzene ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Hydrazination: The nitrobenzene-1-sulfonamide is then treated with hydrazine hydrate to replace the nitro group with a hydrazinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy compounds.
Reduction: Aminobenzene-1-sulfonamide derivatives.
Substitution: Various substituted benzene-1-sulfonamide derivatives.
Scientific Research Applications
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. The sulfonamide group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.
4-Nitrobenzene-1-sulfonamide: Similar structure but without the hydrazinyl group.
4-Hydrazinylbenzene-1-sulfonamide: Similar structure but without the nitro group.
Uniqueness
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-hydrazinyl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4S/c7-9-5-2-1-4(15(8,13)14)3-6(5)10(11)12/h1-3,9H,7H2,(H2,8,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTIEPFZXOVXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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